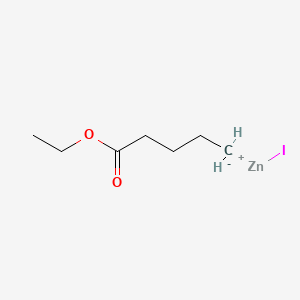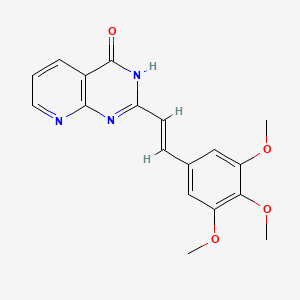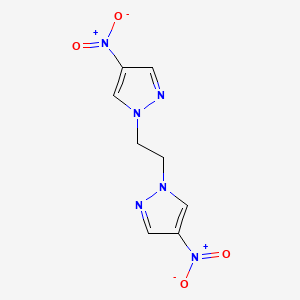
1,1'-(Ethane-1,2-diyl)bis(4-nitro-1H-pyrazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Ethane-1,2-diyl)bis(4-nitro-1H-pyrazole) is a chemical compound characterized by the presence of two 4-nitro-1H-pyrazole groups connected via an ethane-1,2-diyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(4-nitro-1H-pyrazole) typically involves the reaction of 4-nitro-1H-pyrazole with ethane-1,2-diyl dichloride under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), and requires the presence of a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at an elevated temperature, usually around 80-100°C, for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification of the product is typically achieved through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Ethane-1,2-diyl)bis(4-nitro-1H-pyrazole) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Reduction: 1,1’-(Ethane-1,2-diyl)bis(4-amino-1H-pyrazole).
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding nitroso or nitro derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Ethane-1,2-diyl)bis(4-nitro-1H-pyrazole) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as energetic materials and polymers.
Wirkmechanismus
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(4-nitro-1H-pyrazole) involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(4-methyl-1H-pyrazole): Similar structure but with methyl groups instead of nitro groups.
1,1’-(Ethane-1,2-diyl)bis(4-amino-1H-pyrazole): Similar structure but with amino groups instead of nitro groups.
1,1’-(Ethane-1,2-diyl)bis(4-chloro-1H-pyrazole): Similar structure but with chloro groups instead of nitro groups
Uniqueness
1,1’-(Ethane-1,2-diyl)bis(4-nitro-1H-pyrazole) is unique due to the presence of nitro groups, which impart distinct chemical and biological properties. The nitro groups can participate in various reactions, making the compound versatile for different applications. Additionally, the compound’s potential biological activities, such as antimicrobial and anticancer properties, further distinguish it from similar compounds .
Eigenschaften
CAS-Nummer |
108372-40-3 |
|---|---|
Molekularformel |
C8H8N6O4 |
Molekulargewicht |
252.19 g/mol |
IUPAC-Name |
4-nitro-1-[2-(4-nitropyrazol-1-yl)ethyl]pyrazole |
InChI |
InChI=1S/C8H8N6O4/c15-13(16)7-3-9-11(5-7)1-2-12-6-8(4-10-12)14(17)18/h3-6H,1-2H2 |
InChI-Schlüssel |
PAGROWVTOJDKHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1CCN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Dimethyl(phenyl)silyl]but-2-en-1-ol](/img/structure/B14323913.png)
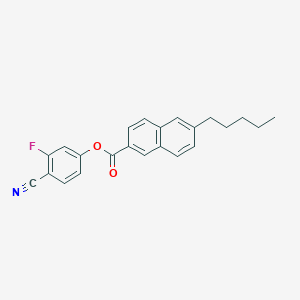

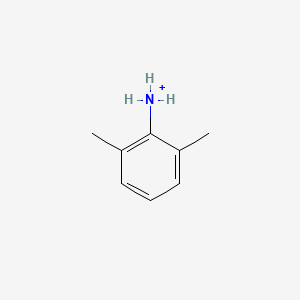
![5-[(3-Ethyl-4-methoxy-5-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14323943.png)

methanone](/img/structure/B14323951.png)
![3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14323955.png)
![1-[(Propan-2-yl)amino]-3-[4-(2-propoxyethyl)phenoxy]propan-2-ol](/img/structure/B14323960.png)

